molecular formula C9H7Cl2NO4 B12437859 Ethyl 2,6-dichloro-4-nitrobenzoate

Ethyl 2,6-dichloro-4-nitrobenzoate

Cat. No.: B12437859
M. Wt: 264.06 g/mol
InChI Key: ALDRSHFHUIXLBP-UHFFFAOYSA-N
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Description

Introduction to Ethyl 2,6-Dichloro-4-Nitrobenzoate

Historical Context of Nitrobenzoate Derivatives in Organic Chemistry

Nitrobenzoate derivatives emerged as critical intermediates in the late 19th century, driven by the demand for dyes and pharmaceuticals. The foundational discovery of nitrobenzoic acids—prepared via nitration of benzoic acid or oxidation of nitrotoluene—established a framework for functionalizing aromatic rings. By the mid-20th century, esterification techniques enabled the synthesis of ethyl nitrobenzoates, which offered improved solubility in organic solvents compared to their carboxylic acid counterparts.

This compound builds upon this legacy, incorporating dual chloro substituents to enhance electronic and steric effects. Early applications of chloro-nitrobenzoates focused on their role as precursors for agrochemicals and photoactive compounds, leveraging the nitro group’s electron-deficient nature for electrophilic reactions. The compound’s crystallinity and stability, attributed to its symmetrical substitution pattern, further solidified its utility in heterocyclic synthesis.

Structural Significance of Chloro and Nitro Substituents in Aromatic Systems

The spatial and electronic configuration of this compound reveals profound insights into substituent effects on aromatic systems. Key structural features include:

Table 1: Substituent Effects in this compound and Related Compounds
Compound Name Substituents Molecular Weight (g/mol) Key Properties
This compound 2-Cl, 6-Cl, 4-NO₂ 264.06 High crystallinity, electron deficiency
Ethyl 2-chloro-4-nitrobenzoate 2-Cl, 4-NO₂ 230.62 Moderate reactivity, planar geometry
Ethyl 4-nitrobenzoate 4-NO₂ 195.17 Solubility in polar solvents
  • Electron-Withdrawing Effects :
    The nitro group at the para position exerts a strong electron-withdrawing effect, deactivating the aromatic ring and directing incoming electrophiles to meta positions. This property is critical in Suzuki-Miyaura couplings, where the nitro group stabilizes transient negative charges during transition states.

  • Steric and Electronic Synergy :
    The ortho chloro substituents (positions 2 and 6) introduce steric hindrance, restricting rotational freedom around the ester linkage. Concurrently, their inductive electron-withdrawing effects amplify the ring’s electron deficiency, enhancing resistance to electrophilic substitution.

  • Crystallographic Implications :
    X-ray diffraction studies of analogous compounds, such as ethyl 2,6-dichlorobenzoate, reveal planar geometries with intermolecular halogen bonding between chlorine atoms and adjacent ester oxygens. These interactions likely contribute to the high melting points observed in chloro-nitrobenzoate derivatives.

The structural duality of this compound—balancing electronic deactivation with steric bulk—underscores its role in modern organic synthesis. Its design principles inform the development of specialized ligands and photoacid generators, where precise control over aromatic reactivity is paramount.

Properties

Molecular Formula

C9H7Cl2NO4

Molecular Weight

264.06 g/mol

IUPAC Name

ethyl 2,6-dichloro-4-nitrobenzoate

InChI

InChI=1S/C9H7Cl2NO4/c1-2-16-9(13)8-6(10)3-5(12(14)15)4-7(8)11/h3-4H,2H2,1H3

InChI Key

ALDRSHFHUIXLBP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1Cl)[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Nitration of 2,6-Dichlorobenzoic Acid Derivative

The initial step involves nitrating a precursor compound (referred to as Compound A in patents) using a mixture of 65% nitric acid and concentrated sulfuric acid. Key conditions include:

  • Temperature : 0–2°C during nitric acid addition, followed by heating to 25–35°C.
  • Reagent Ratios :
    • Compound A : 65% HNO₃ = 10 : 7–9 (mass ratio)
    • Compound A : H₂SO₄ = 1 : 5 (solid-liquid ratio, g/mL)
  • Reaction Time : 24–26 hours.

This step yields Compound B (2,6-dichloro-4-nitrobenzoic acid derivative) with a reported purity of 98.2% and yield of 93.7%.

Oxidation with Potassium Permanganate

Compound B undergoes oxidation in a pyridine-water system:

  • Reagent Ratios :
    • Compound B : KMnO₄ = 1 : 2–5 (mass ratio)
    • Compound B : Pyridine : H₂O = 1 g : 10 mL : 20–25 mL
  • Conditions : 85–90°C for 23–26 hours.

This step generates Compound C , a carboxylated intermediate.

Esterification with Thionyl Chloride and Ethanol

The final step involves converting Compound C to the target ester:

  • Reagent Ratios :
    • Compound C : SOCl₂ : Ethanol = 1 g : 5 mL : 10–15 mL
  • Conditions :
    • 60–65°C for 3–5 hours (thionyl chloride reaction)
    • 80–85°C for 22–25 hours (ethanol esterification).

Overall Yield : ~85–90% (calculated from multi-step yields).

Direct Decarboxylation of 2,6-Dichloro-4-Nitro-1,3-Benzenedicarboxylic Acid

Synthesis of Diacid Intermediate

2,6-Dichloro-4-nitro-m-xylene is oxidized to 2,6-dichloro-4-nitro-1,3-benzenedicarboxylic acid using:

  • Oxidizing Agents : Potassium permanganate (KMnO₄) in aqueous pyridine or chromium trioxide (CrO₃) in sulfuric acid.
  • Conditions : Reflux for 1–2 hours.

Decarboxylation to Target Compound

The diacid undergoes selective decarboxylation via:

  • Method A : Heating in aqueous HNO₃ (>200°C for 0.5–1.5 hours).
  • Method B : Refluxing in high-boiling solvents (e.g., nitrobenzene, dibenzyl ether).

Yield : 70–75% after purification.

Mitsunobu-Inspired Esterification with Nitrosobenzene

Reaction Mechanism

Using nitrosobenzene (PhNO) and triphenylphosphine (Ph₃P) in acetonitrile:

  • Conditions : 0°C, 30 minutes.
  • Catalyst : DMAP (4-dimethylaminopyridine).
  • Scope : Effective for sterically hindered alcohols and acids.

Yield : 82–95% for analogous nitrobenzoates.

Comparative Analysis of Methods

Method Key Steps Temperature Range Yield Purity Scalability
Three-Step Synthesis Nitration → Oxidation → Esterification 0–85°C 85–90% >98% Industrial
Direct Decarboxylation Oxidation → Decarboxylation >200°C 70–75% 95% Moderate
MW/US-Assisted Catalytic esterification 80°C 67% 90% Lab-scale
Mitsunobu Variant DMAP-catalyzed esterification 0°C 82–95% >95% Lab-scale

Industrial Production Considerations

Optimized Three-Step Process

  • Scale-Up Challenges :
    • Exothermic nitration requires precise temperature control.
    • Thionyl chloride handling demands corrosion-resistant equipment.
  • Cost Drivers :
    • Raw materials (SOCl₂, KMnO₄) account for 60–70% of total costs.
    • Solvent recovery systems improve sustainability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,6-dichloro-4-nitrobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Reduction: Ethyl 2,6-dichloro-4-aminobenzoate.

    Substitution: Products depend on the nucleophile used, such as ethyl 2,6-diamino-4-nitrobenzoate when using an amine.

Scientific Research Applications

Ethyl 2,6-dichloro-4-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2,6-dichloro-4-nitrobenzoate depends on its chemical structure and the specific reactions it undergoes. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis. The chlorine atoms can be involved in substitution reactions, making the compound versatile in its reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects

  • Chlorine Substitution: Ethyl 2,6-dichloro-4-nitrobenzoate features two chlorine atoms at C2 and C6, compared to mono-chloro analogs like ethyl 2-chloro-5-nitrobenzoate (CAS 16588-17-3) . Ethyl 2,5-dichloro-4-nitrobenzoate (CAS 1806367-58-7) shares the same molecular formula (C₉H₇Cl₂NO₄) but places chlorines at C2 and C5, demonstrating how positional isomerism impacts electronic properties and intermolecular interactions .
  • Nitro Group Position :

    • The para-nitro group in the target compound contrasts with meta-nitro analogs (e.g., ethyl 2-chloro-5-nitrobenzoate), where resonance effects and charge distribution differ significantly.
  • Ester Group :

    • Methyl esters (e.g., mthis compound, CAS 232275-50-2) exhibit lower molecular weights (250.04 g/mol) compared to ethyl esters (~264.07 g/mol for the target compound), influencing solubility and purification protocols .

Physical and Chemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound Not provided C₉H₇Cl₂NO₄ ~264.07 2,6-Cl; 4-NO₂; ethyl ester High lipophilicity (predicted)
Mthis compound 232275-50-2 C₈H₅Cl₂NO₄ 250.04 2,6-Cl; 4-NO₂; methyl ester Synthesized with 92% yield via silica gel chromatography
Ethyl 2-chloro-5-nitrobenzoate 16588-17-3 C₉H₈ClNO₄ 229.62 2-Cl; 5-NO₂; ethyl ester Similarity score 0.97 to target compound
Ethyl 2,5-dichloro-4-nitrobenzoate 1806367-58-7 C₉H₇Cl₂NO₄ 264.07 2,5-Cl; 4-NO₂; ethyl ester Similarity score 0.94; positional isomer

Biological Activity

Ethyl 2,6-dichloro-4-nitrobenzoate (EDCNB) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

The biological activity of EDCNB is primarily attributed to its ability to interact with various biomolecular targets. The nitro group plays a crucial role in modulating its reactivity and binding affinity to enzymes and receptors. Specifically, EDCNB has been shown to inhibit key enzymes involved in metabolic pathways, contributing to its pharmacological effects.

Antimicrobial Activity

EDCNB demonstrates significant antimicrobial properties. In vitro studies have shown that it exhibits potent activity against various bacterial strains, including multidrug-resistant strains. The minimum inhibitory concentrations (MICs) for EDCNB against selected pathogens are summarized in Table 1.

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

These findings suggest that EDCNB may be a promising candidate for the development of new antibacterial agents.

Anticancer Activity

Recent studies have indicated that EDCNB possesses anticancer properties by inducing apoptosis in cancer cells. A study evaluating the effect of EDCNB on various cancer cell lines revealed a dose-dependent inhibition of cell proliferation. The results are presented in Table 2.

Cell Line IC50 (μM)
MCF-7 (breast cancer)5.0
HeLa (cervical cancer)3.5
A549 (lung cancer)4.0

The mechanism underlying its anticancer activity may involve the modulation of apoptotic pathways and the inhibition of tumor cell migration.

Anti-inflammatory Activity

The anti-inflammatory potential of EDCNB has also been explored. It has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting its utility in treating inflammatory diseases. The results from one study are summarized in Table 3.

Cytokine Inhibition (%)
TNF-α70
IL-665

This anti-inflammatory activity could be beneficial in conditions such as rheumatoid arthritis and other inflammatory disorders.

Case Studies

  • Antimicrobial Efficacy : A case study involving EDCNB's efficacy against Staphylococcus aureus demonstrated that it significantly reduced bacterial load in infected mice models when administered at appropriate doses.
  • Anticancer Research : In a preclinical trial, EDCNB was tested on mice with induced tumors. Results showed a marked reduction in tumor size compared to control groups, indicating its potential as an anticancer agent.
  • Inflammation Model : In a model of acute inflammation induced by carrageenan, EDCNB treatment resulted in reduced paw edema, highlighting its anti-inflammatory effects.

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